molecular formula C23H20ClN3O4 B11134156 4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134156
M. Wt: 437.9 g/mol
InChI Key: NQPQATLPXKTVBT-VZCXRCSSSA-N
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Description

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dimethylamino phenyl group, and a hydroxy group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 4-chlorobenzoic acid with a suitable reagent to form the chlorobenzoyl chloride.

    Coupling with Dimethylamino Phenyl Group: The chlorobenzoyl chloride is then reacted with a dimethylamino phenyl compound under controlled conditions to form the desired intermediate.

    Cyclization and Hydroxylation: The intermediate undergoes cyclization and hydroxylation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROBENZOYL)AMINO METHYL-N,N-DIETHYLETHANAMINIUM CHLORIDE: A related compound with similar structural features.

    4-(4-CHLOROBENZOYL)AMINO METHYL-N,N-DIMETHYLETHANAMINIUM CHLORIDE: Another compound with a similar core structure but different substituents.

Uniqueness

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H20ClN3O4/c1-13-12-18(25-31-13)27-20(14-6-10-17(11-7-14)26(2)3)19(22(29)23(27)30)21(28)15-4-8-16(24)9-5-15/h4-12,20,28H,1-3H3/b21-19-

InChI Key

NQPQATLPXKTVBT-VZCXRCSSSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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